N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core linked to a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with an appropriate bifuran derivative under amide formation conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of halogenated or nitrated bifuran derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide core can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: A simpler analog without the bifuran moiety.
N-(2-methoxyphenyl)cyclopentanecarboxamide: Contains a methoxyphenyl group instead of bifuran.
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: Features a thiazole ring instead of bifuran.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(11-3-1-2-4-11)16-9-13-5-6-14(19-13)12-7-8-18-10-12/h5-8,10-11H,1-4,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIWTFIJFPKDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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